molecular formula C24H26N4O B2745656 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797574-43-6

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2745656
CAS RN: 1797574-43-6
M. Wt: 386.499
InChI Key: VOFXSBOTBSCILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . The compound also includes a biphenyl group and a carboxamide group .

Scientific Research Applications

Enzyme Inhibition

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide derivatives have been explored for their potential in inhibiting various enzymes and receptors, contributing to the understanding of their roles in disease mechanisms and therapeutic interventions. For example, certain piperidine-4-carboxamide inhibitors have shown effectiveness in inhibiting soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids, which could have implications for cardiovascular diseases and metabolic disorders (R. Thalji et al., 2013).

Antagonistic Properties

Studies have also focused on the antagonist properties of related compounds, particularly in the context of cannabinoid receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This research provides valuable insights into the development of treatments for conditions associated with cannabinoid receptors, such as chronic pain, obesity, and neurological disorders (J. Shim et al., 2002).

Receptor Antagonism and Imaging Applications

The compound's structural derivatives have been evaluated for their receptor antagonistic activities and potential applications in imaging. For example, derivatives have shown efficacy as CGRP receptor antagonists, suggesting potential for treating migraines or other conditions associated with calcitonin gene-related peptide (CGRP) (Reginald O. Cann et al., 2012). Additionally, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been developed as PET tracers for serotonin 5-HT(1A) receptors, highlighting the compound's relevance in neuroimaging and the study of neuropsychiatric disorders (Gonzalo García et al., 2014).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and tested for their anti-angiogenic and DNA cleavage activities, offering promising avenues for cancer research and therapy. These compounds have shown significant efficacy in blocking blood vessel formation in vivo and exhibited potential as anticancer agents by affecting both angiogenesis and DNA integrity (Vinaya Kambappa et al., 2017).

properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-12-23(27-26-18)28-15-13-19(14-16-28)17-25-24(29)22-10-8-21(9-11-22)20-5-3-2-4-6-20/h2-12,19H,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFXSBOTBSCILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

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